molecular formula C7H4Cl4N2S B14129014 (2,3,5,6-Tetrachlorophenyl)thiourea

(2,3,5,6-Tetrachlorophenyl)thiourea

Cat. No.: B14129014
M. Wt: 290.0 g/mol
InChI Key: ADNMCQANQLDCQK-UHFFFAOYSA-N
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Description

1-(2,3,5,6-Tetrachlorophenyl)thiourea is an organosulfur compound with the molecular formula C7H4Cl4N2S. It is a derivative of thiourea, where the phenyl ring is substituted with four chlorine atoms at positions 2, 3, 5, and 6. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,3,5,6-Tetrachlorophenyl)thiourea can be synthesized through the reaction of 2,3,5,6-tetrachloroaniline with thiocyanate under acidic conditions. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production methods for 1-(2,3,5,6-Tetrachlorophenyl)thiourea are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors, continuous flow systems, and automated controls to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

1-(2,3,5,6-Tetrachlorophenyl)thiourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(2,3,5,6-Tetrachlorophenyl)thiourea has a wide range of scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.

    Medicine: Explored for its potential use in the treatment of diseases such as cancer and infectious diseases.

    Industry: Utilized in the production of dyes, pigments, and polymers

Mechanism of Action

The mechanism of action of 1-(2,3,5,6-Tetrachlorophenyl)thiourea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

  • 1-(2,3,4,5-Tetrachlorophenyl)thiourea
  • 1-(2,3,5-Trichlorophenyl)thiourea
  • 1-(2,4,6-Trichlorophenyl)thiourea

Uniqueness

1-(2,3,5,6-Tetrachlorophenyl)thiourea is unique due to the specific arrangement of chlorine atoms on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of four chlorine atoms enhances its lipophilicity and may contribute to its higher potency in certain applications compared to similar compounds with fewer chlorine substitutions .

Properties

Molecular Formula

C7H4Cl4N2S

Molecular Weight

290.0 g/mol

IUPAC Name

(2,3,5,6-tetrachlorophenyl)thiourea

InChI

InChI=1S/C7H4Cl4N2S/c8-2-1-3(9)5(11)6(4(2)10)13-7(12)14/h1H,(H3,12,13,14)

InChI Key

ADNMCQANQLDCQK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1Cl)Cl)NC(=S)N)Cl)Cl

Origin of Product

United States

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